N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide
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Overview
Description
N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a complex organic compound belonging to the indole family Indoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the following steps:
Indole Synthesis: : The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Benzyl Protection: : The indole nitrogen is then benzyl-protected to prevent unwanted reactions during subsequent steps.
Methylation: : The 5-position of the indole is methylated using a suitable methylating agent, such as methyl iodide.
Amidation: : The carboxamide group is introduced by reacting the indole with 3-methylbenzoyl chloride in the presence of a base.
Final Steps: : The benzyl protecting group is removed to yield the final product.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The indole core can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed on the carboxamide group to yield the corresponding amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the benzyl-protected nitrogen.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : The compound's potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The specific targets and pathways depend on the biological context and the presence of other functional groups in the molecule.
Comparison with Similar Compounds
N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide is unique due to its specific structural features, such as the benzyl-protected nitrogen and the 3-methylbenzamido group. Similar compounds include other indole derivatives, such as indomethacin and tryptophan derivatives. These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
N-benzyl-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-6-10-19(13-16)24(29)28-22-20-14-17(2)11-12-21(20)27-23(22)25(30)26-15-18-8-4-3-5-9-18/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLIJPBQCPBQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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